2-(4-methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Degradation of Compounds
The degradation of acetaminophen, a common pharmaceutical compound, by advanced oxidation processes (AOPs) has been extensively studied. These processes lead to various by-products and have implications for environmental safety and water treatment technologies. The review by Qutob et al. (2022) highlights the pathways, by-products, and biotoxicity of acetaminophen degradation, providing insights into the potential environmental impact and degradation mechanisms that could be relevant to the study of "2-(4-methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide" (Qutob et al., 2022).
Enzymatic Treatment of Organic Pollutants
Husain and Husain (2007) discuss the enzymatic approach for the remediation of various organic pollutants, highlighting the use of enzymes and redox mediators to degrade recalcitrant compounds. This method enhances the efficiency of degradation, offering a perspective on the bioremediation potential for complex compounds such as "this compound" (Husain & Husain, 2007).
Pathogenesis and Treatment of Drug-Induced Liver Injury
Cai et al. (2022) review the molecular pathogenesis of acetaminophen-induced liver injury, discussing the mechanisms involved in hepatocyte necrosis, sterile inflammation, and regeneration. This study provides a foundation for understanding the hepatic effects and potential toxicities of pharmaceutical compounds, which may be applicable to the research on "this compound" (Cai et al., 2022).
Serine Hydrolase Targets of Toxicants
Casida and Quistad (2005) explore the serine hydrolase targets of organophosphorus toxicants, providing a comprehensive review of the potential serine hydrolase targets beyond acetylcholinesterase. This research highlights the complexity of toxicological targets and the need for further investigation into the interactions between compounds and various enzymes, which could inform studies on "this compound" (Casida & Quistad, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a disturbance in the synthesis of the bacterial cell wall, thereby exerting its antibacterial effect .
Biochemical Pathways
The compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the function of MurD and GlmU, it disrupts the production of key components of the bacterial cell wall . The downstream effects of this disruption include impaired cell wall integrity and potential cell lysis .
Result of Action
The molecular and cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide’s action include the disruption of bacterial cell wall synthesis, leading to potential cell lysis . This results in the bactericidal activity of the compound against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-11-13-21(14-12-20)31-17-24(27)25-19-10-9-18-6-5-15-26(23(18)16-19)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSNXPRQYFMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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